molecular formula C28H25N3O4S B2677001 N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide CAS No. 681270-75-7

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide

Cat. No.: B2677001
CAS No.: 681270-75-7
M. Wt: 499.59
InChI Key: LIMRZYLDBXVTTK-UHFFFAOYSA-N
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Description

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide is a heterocyclic compound featuring a fused bicyclic core (methanopyrido-diazocin) with an 8-oxo functional group and a sulfonylphenyl-naphthamide substituent. The compound’s stereochemical and conformational properties likely influence its biological activity, as seen in structurally related analogs . Crystallographic tools such as SHELX and ORTEP-3 are critical for resolving its three-dimensional structure and hydrogen-bonding networks, which are essential for understanding its reactivity and stability .

Properties

IUPAC Name

N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c32-27-7-3-6-26-23-14-19(17-31(26)27)16-30(18-23)36(34,35)25-12-10-24(11-13-25)29-28(33)22-9-8-20-4-1-2-5-21(20)15-22/h1-13,15,19,23H,14,16-18H2,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMRZYLDBXVTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a unique pyrido[1,2-a][1,5]diazocin core and a sulfonamide group that enhance its biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, and presents relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N3O4S with a molecular weight of approximately 475.6 g/mol. This structure allows for various chemical interactions that contribute to its biological effects.

PropertyValue
Molecular FormulaC26H25N3O4S
Molecular Weight475.6 g/mol
CAS Number681270-88-2

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi by targeting specific enzymes or metabolic pathways crucial for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It is believed to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways related to cell proliferation and survival . The sulfonamide moiety may play a critical role in enhancing the selectivity of the compound towards cancerous cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrido[1,2-a][1,5]diazocin derivatives demonstrated that those with sulfonamide groups exhibited enhanced activity against multi-drug resistant strains of Escherichia coli . The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics .

Study 2: Anticancer Mechanism

In vitro experiments revealed that this compound effectively inhibited the proliferation of breast cancer cells by inducing G0/G1 phase arrest in the cell cycle. This effect was correlated with increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Comparison with Similar Compounds

Notes

The target compound’s structural analysis relies on methodologies (e.g., SHELX, ORTEP-3) validated in crystallography literature .

Comparisons with 1l and 11f highlight the impact of heterocyclic cores and substituents on physicochemical properties .

Hydrogen-bonding patterns () and stereochemical considerations () are critical for rational drug design .

Further experimental data (e.g., XRD, bioassays) are needed to confirm the target compound’s properties and activity.

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